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molecular formula C8H9BrFNO B8630110 2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol

2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No. B8630110
M. Wt: 234.07 g/mol
InChI Key: OOYXYCPMBGDRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063035B2

Procedure details

Add trimethylsilyl cyanide (1.01 mL, 7.39 mmol) and zinc diiodide (0.11 g, 0.37 mmol) to a solution of 2-bromo-4-fluorobenzaldehyde (1.5 g, 7.39 mmol) in DCM (10 mL). Stir the mixture overnight at RT. Remove the solvent. Dissolve the residue in THF (5 mL) and cool at 0° C. Add borane-THF complex (11.1 mL, 11.1 mmol). Stir the mixture at RT for 3 h. Add 1 M HCl slowly and stir for 15 min. Adjust the pH to basic with saturated sodium carbonate. Extract with DCM. Dry it over sodium sulfate and concentrate to give the title compound as a colorless oil (1.5 g, 86%). MS (ES) m/z 235 [M+1]+.
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[Br:7][C:8]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:9]=1[CH:10]=[O:11].Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.[I-].[I-].[Zn+2]>[NH2:6][CH2:5][CH:10]([C:9]1[CH:12]=[CH:13][C:14]([F:16])=[CH:15][C:8]=1[Br:7])[OH:11] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
1.01 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.11 g
Type
catalyst
Smiles
[I-].[I-].[Zn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in THF (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cool at 0° C
STIRRING
Type
STIRRING
Details
Stir the mixture at RT for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stir for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
Extract with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry it over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(O)C1=C(C=C(C=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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